![molecular formula C15H19NO4 B2995906 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1154970-04-3](/img/structure/B2995906.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

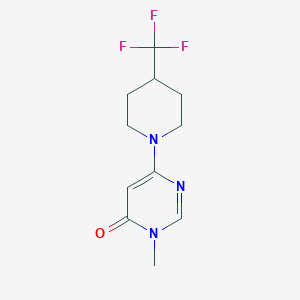

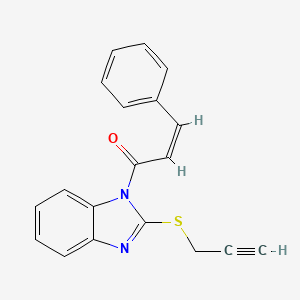

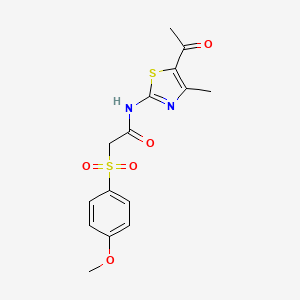

2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone (DHP) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of the heterocyclic aromatic compound dioxin, and has been used in a variety of biochemical and biophysical experiments due to its unique physical and chemical properties.

Scientific Research Applications

- Research Application : The compound has been investigated as a PARP1 inhibitor. High-throughput virtual screening led to the identification of several compounds, including (2,3-dihydro-1,4-benzodioxine-5-carboxamide) . This compound showed promising inhibitory activity against PARP1 .

- Research Application : Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been studied as inhibitors of B-Raf kinase. These compounds were designed, modified, and evaluated for their inhibitory activity .

- Research Application : A library of compounds, including those with the benzo[d]thiazole/quinoline-2-thiol moiety, was designed and synthesized. These compounds were evaluated for their ability to inhibit quorum sensing without being antibiotic. The 2,3-dihydrobenzo[b][1,4]dioxin derivatives were part of this study .

- Research Application : Palladium-catalyzed asymmetric intramolecular O-arylation was developed for the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . This strategy allows for enantioselective synthesis of these compounds .

PARP1 Inhibition

B-Raf Kinase Inhibition

Quorum Sensing Inhibition

Asymmetric Intramolecular O-arylation

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins involved in dna repair processes, such as topoisomerase i/ii, p53, histones, dna polymerases, and dna ligases .

Mode of Action

It is suggested that the compound might interact with its targets and induce changes in their function . The reaction mechanism might involve the initial nucleophilic attack of the sulfur ylide to the carbonyl of the aldehyde/ketone .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might influence the base excision repair (BER) pathway . Additionally, it could potentially interact with the Wnt/β-catenin pathway, which plays a crucial role in cell growth and differentiation .

Result of Action

The compound may have various molecular and cellular effects. For instance, it might suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . Additionally, it could potentially restore the down-regulated expression of β-catenin in cells exposed to hydrogen peroxide .

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-10-11-4-1-2-7-16(11)15(18)12-5-3-6-13-14(12)20-9-8-19-13/h3,5-6,11,17H,1-2,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODLFDZGZGTPAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)C2=C3C(=CC=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)

![5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)

![(2-(methylthio)pyridin-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2995833.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)

![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)

![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)

![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)